molecular formula C22H23N3O3S B6129819 N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B6129819
M. Wt: 409.5 g/mol
InChI Key: PKXMAKBASLVWJF-UHFFFAOYSA-N
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Description

N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzyloxyphenyl group and a pyrimidinylsulfanyl group

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-3-19-15(2)23-22(25-21(19)27)29-14-20(26)24-17-9-11-18(12-10-17)28-13-16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXMAKBASLVWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzyloxyphenyl intermediate, which can be synthesized through a reaction between 4-hydroxybenzaldehyde and benzyl bromide in the presence of a base such as potassium carbonate. The resulting benzyloxyphenyl intermediate is then coupled with a pyrimidinylsulfanyl derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoquinone derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl and pyrimidinylsulfanyl groups can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(BENZYLOXY)PHENYL]-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both benzyloxyphenyl and pyrimidinylsulfanyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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